

X-ray Crystal Structure of Triphenylphosphinechlorogold: An In-depth Technical Guide

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Compound of Interest

Compound Name: Triphenylphosphinechlorogold

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray crystal structure of **Triphenylphosphinechlorogold**, a compound of significant interest in chemical synthesis and catalysis. This document details the precise molecular geometry, crystallographic parameters, and experimental protocols for its synthesis and structural determination, serving as a vital resource for researchers in chemistry and drug development.

Molecular Structure and Crystallographic Data

Triphenylphosphinechlorogold(I), with the chemical formula $(C_6H_5)_3PAuCl$, crystallizes in the orthorhombic space group $P2_12_12_1$ ^[1]. The gold(I) center adopts a nearly linear coordination geometry, a characteristic feature of two-coordinate gold(I) complexes. The key structural parameters, including bond lengths and angles, are summarized in the tables below. These values are essential for computational modeling and for understanding the compound's reactivity.

Crystallographic Data

Parameter	Value
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a (Å)	12.300(4)
b (Å)	13.084(4)
c (Å)	10.170(3)
Z	4

Table 1: Crystallographic data for **Triphenylphosphinechlorogold**. Data sourced from Baenziger, Bennett, and Soborofe (1976)[1].

Key Bond Lengths and Angles

Bond	Length (Å)	Angle	Degree (°)
Au-P	2.235(5)	P-Au-Cl	179.3(2)
Au-Cl	2.280(5)		

Table 2: Selected bond lengths and angles for **Triphenylphosphinechlorogold**, highlighting the linear coordination at the gold center. Data sourced from Baenziger, Bennett, and Soborofe (1976)[1].

Experimental Protocols

A thorough understanding of the experimental procedures is crucial for the replication of results and further investigation. The following sections detail the synthesis, crystallization, and X-ray diffraction methods employed for the structural determination of **Triphenylphosphinechlorogold**.

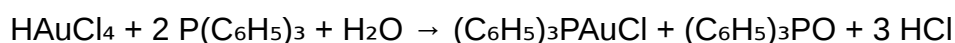
Synthesis of Triphenylphosphinechlorogold

The synthesis of **Triphenylphosphinechlorogold** is typically achieved through the reduction of chloroauric acid (HAuCl₄) with triphenylphosphine (PPh₃).

Procedure:

- Chloroauric acid (HAuCl₄) is dissolved in ethanol.
- A solution of triphenylphosphine in ethanol is added dropwise to the chloroauric acid solution.
- The reaction mixture is stirred, leading to the precipitation of **Triphenylphosphinechlorogold** as a white solid.
- The precipitate is collected by filtration, washed with ethanol, and dried under vacuum.

The balanced chemical equation for this reaction is:



Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the compound. Common solvents for crystallization include acetone, dichloromethane, or a mixture of dichloromethane and hexane. The slow evaporation method allows for the formation of well-ordered crystals necessary for high-resolution structural analysis.

X-ray Data Collection and Structure Refinement

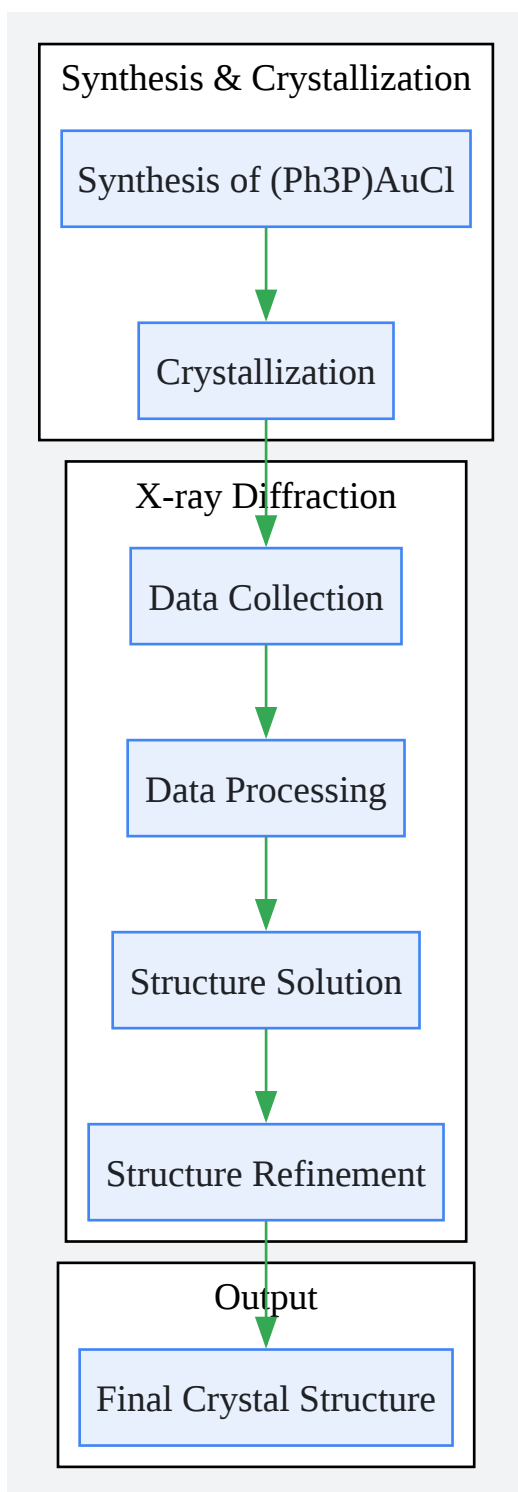
The determination of the crystal structure involves the following key steps:

- **Crystal Mounting:** A suitable single crystal is mounted on a goniometer head.
- **Data Collection:** The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
- **Data Processing:** The raw diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.
- **Structure Solution:** The processed data is used to solve the phase problem and generate an initial electron density map.

- Structure Refinement: The atomic model is refined against the experimental data to obtain the final, accurate crystal structure.

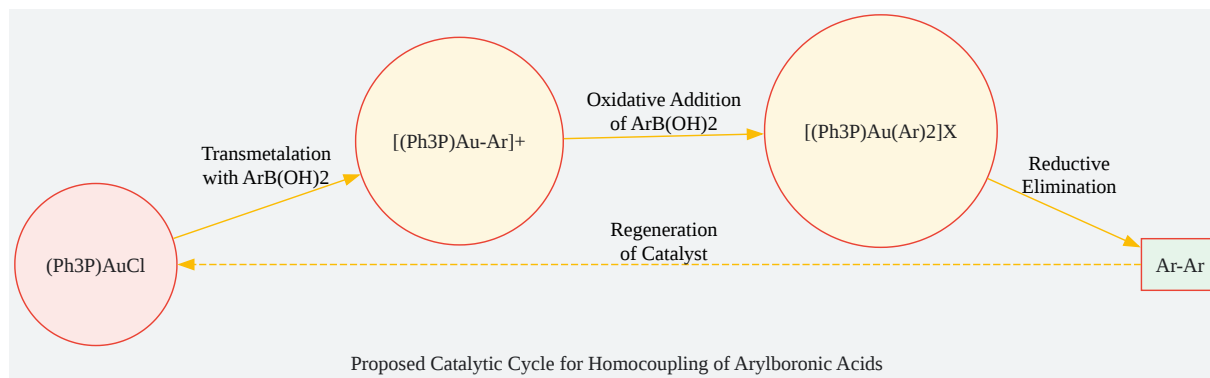
Logical Workflow and Catalytic Application

Triphenylphosphinechlorogold is not only a structurally interesting molecule but also a versatile catalyst in organic synthesis. One notable application is in the gold-catalyzed homocoupling of arylboronic acids to form symmetrical biaryls. The following diagrams illustrate the experimental workflow for its structural determination and a proposed catalytic cycle for this reaction.



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Experimental workflow for determining the crystal structure.



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Proposed catalytic cycle for the homocoupling of arylboronic acids.

This guide provides foundational knowledge on the solid-state structure and synthesis of **Triphenylphosphinechlorogold**. The detailed crystallographic data and experimental protocols are intended to support further research and application development in catalysis and medicinal chemistry. The visualization of the experimental workflow and a key catalytic cycle offers a clear understanding of the processes involved in its study and application.

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References

- 1. Gold-Catalyzed Allylation of Aryl Boronic Acids: Accessing Cross-Coupling Reactivity with Gold - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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